1-tert-Butyl 4-ethyl 4-(aminomethyl)-piperidine-1,4-dicarboxylate hydrochloride 1-tert-Butyl 4-ethyl 4-(aminomethyl)-piperidine-1,4-dicarboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1427359-32-7
VCID: VC3106063
InChI: InChI=1S/C14H26N2O4.ClH/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4;/h5-10,15H2,1-4H3;1H
SMILES: CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CN.Cl
Molecular Formula: C14H27ClN2O4
Molecular Weight: 322.83 g/mol

1-tert-Butyl 4-ethyl 4-(aminomethyl)-piperidine-1,4-dicarboxylate hydrochloride

CAS No.: 1427359-32-7

Cat. No.: VC3106063

Molecular Formula: C14H27ClN2O4

Molecular Weight: 322.83 g/mol

* For research use only. Not for human or veterinary use.

1-tert-Butyl 4-ethyl 4-(aminomethyl)-piperidine-1,4-dicarboxylate hydrochloride - 1427359-32-7

Specification

CAS No. 1427359-32-7
Molecular Formula C14H27ClN2O4
Molecular Weight 322.83 g/mol
IUPAC Name 1-O-tert-butyl 4-O-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate;hydrochloride
Standard InChI InChI=1S/C14H26N2O4.ClH/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4;/h5-10,15H2,1-4H3;1H
Standard InChI Key SFMPURZDNLVYGF-UHFFFAOYSA-N
SMILES CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CN.Cl
Canonical SMILES CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CN.Cl

Introduction

Chemical Identity and Properties

1-tert-Butyl 4-ethyl 4-(aminomethyl)-piperidine-1,4-dicarboxylate hydrochloride is characterized by several defining chemical and physical properties. The compound is the hydrochloride salt of the free base form, which alters its solubility, stability, and handling characteristics.

Basic Properties

The fundamental properties of 1-tert-Butyl 4-ethyl 4-(aminomethyl)-piperidine-1,4-dicarboxylate hydrochloride and its free base form are summarized in Table 1.

Table 1: Chemical Properties of 1-tert-Butyl 4-ethyl 4-(aminomethyl)-piperidine-1,4-dicarboxylate hydrochloride

PropertyHydrochloride SaltFree Base
CAS Number1427359-32-71016258-69-7
Molecular FormulaC₁₄H₂₇ClN₂O₄C₁₄H₂₆N₂O₄
Molecular Weight322.83 g/mol286.37 g/mol
Physical StateCrystalline solid (presumed)Colorless oil
Hazard StatementsH315-H319-H335H315-H319-H335
Warning StatementsP261-P305+P351+P338P261-P305+P351+P338

The hydrochloride salt form typically offers enhanced stability and improved solubility in aqueous systems compared to the free base form, making it potentially more suitable for certain applications in pharmaceutical research .

Structural Features

The compound contains several key structural elements:

  • A piperidine ring as the central heterocyclic scaffold

  • A tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen

  • An ethyl carboxylate group at the 4-position

  • An aminomethyl group at the 4-position

  • A hydrochloride salt formed with the primary amine

The free base form has an InChI identifier of InChI=1S/C14H26N2O4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10,15H2,1-4H3, which serves as a unique chemical identifier in various databases .

Synthesis and Preparation

The synthesis of 1-tert-Butyl 4-ethyl 4-(aminomethyl)-piperidine-1,4-dicarboxylate hydrochloride typically involves first preparing the free base followed by salt formation with hydrochloric acid.

Free Base Synthesis

The free base form is synthesized from the corresponding nitrile precursor via catalytic hydrogenation as detailed below:

Table 2: Synthesis Parameters for the Free Base

ParameterValue
Starting Material1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate
CatalystPlatinum(IV) oxide (0.724 g, 3.19 mmol)
Substrate Amount9 g (31.88 mmol)
SolventAcetic acid (100 ml)
ConditionsHydrogen atmosphere (5 bar), 25°C, 24 h
PurificationFiltration through celite, ion exchange chromatography (SCX column)
Elution7M NH₃/MeOH
Yield7.59 g (83%)
Product FormColorless oil

The ¹H NMR spectrum of the free base has been reported as: "δ 1.27-1.28 (3H, m), 1.30-1.37 (2H, m), 1.41 (2H, s), 1.45 (9H, s), 2.10 (2H, d), 2.78 (2H, s), 2.91-2.97 (2H, m), 3.89 (2H, s), 4.21 (2H, q)" .

Chemical Reactivity and Applications

The structural features of 1-tert-Butyl 4-ethyl 4-(aminomethyl)-piperidine-1,4-dicarboxylate hydrochloride confer specific reactivity patterns that define its utility in chemical synthesis.

Reactive Centers

The compound possesses several reactive sites that can be exploited in synthetic transformations:

  • The primary amine (as hydrochloride salt): Can participate in various reactions including amide formation, reductive amination, and alkylation once freed from the hydrochloride salt

  • The Boc protecting group: Can be selectively removed under acidic conditions to expose the piperidine nitrogen for further functionalization

  • The ethyl ester group: Can undergo hydrolysis, transesterification, or reduction to provide additional diversity

ParameterRecommendation
Temperature2-8°C
Light ProtectionProtect from light
ContainerAirtight, moisture-resistant
Stock Solution Storage (-80°C)Use within 6 months
Stock Solution Storage (-20°C)Use within 1 month

For preparation of stock solutions, it is advisable to select appropriate solvents based on the compound's solubility profile and to store prepared solutions in separate packages to avoid product failure caused by repeated freezing and thawing .

Related Compounds and Structural Analogs

Understanding the structural relationships between 1-tert-Butyl 4-ethyl 4-(aminomethyl)-piperidine-1,4-dicarboxylate hydrochloride and related compounds provides context for its properties and applications.

Direct Precursors and Derivatives

Table 4: Key Related Compounds

Compound NameCAS NumberStructural RelationshipSimilarity Score
1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate1016258-69-7Free base formDirect
1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate1016258-66-4Synthetic precursor (cyano)Direct
1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate362703-34-2Methyl ester variant with cyano0.98
1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate495414-81-8Cyanomethyl analog0.95
Ethyl N-Boc-piperidine-4-carboxylate142851-03-4Lacks aminomethyl substitution0.89

These structural relatives demonstrate the versatility of the piperidine scaffold and the various functional group modifications that can be employed to tune properties for specific applications .

Broader Structural Class

The compound belongs to a broader class of N-Boc protected piperidine derivatives that have found extensive use in medicinal chemistry. Related structures such as tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate have been specifically noted for their utility in PROTAC development . These compounds share the common feature of a protected piperidine nitrogen, which allows selective functionalization at other positions before deprotection.

Solubility and Physical Properties

The physical and solubility properties of 1-tert-Butyl 4-ethyl 4-(aminomethyl)-piperidine-1,4-dicarboxylate hydrochloride significantly influence its applications and handling requirements.

Stock Solution Preparation

For research applications requiring stock solutions, the following volumes would be needed to prepare solutions of various concentrations:

Table 5: Stock Solution Preparation Guide

Desired ConcentrationVolume Required for 1 mgVolume Required for 5 mgVolume Required for 10 mg
1 mM3.097 mL15.488 mL30.975 mL
5 mM0.619 mL3.098 mL6.195 mL
10 mM0.310 mL1.549 mL3.098 mL

These calculations are based on the molecular weight of the hydrochloride salt (322.83 g/mol) .

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